molecular formula C9H19O11P B117409 2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate CAS No. 2816-11-7

2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

Cat. No.: B117409
CAS No.: 2816-11-7
M. Wt: 334.21 g/mol
InChI Key: BMVUIWJCUQSHLZ-JYDYYDLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound consists of a glycerol backbone (2,3-dihydroxypropyl) esterified to a phosphorylated myo-inositol group and a choline moiety. Its systematic name is 2-hydroxy-N,N,N-trimethylethanaminium (2R)-2,3-dihydroxypropyl (1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate .

Molecular Formula: C₁₄H₃₂NO₁₂P Molecular Weight: 437.377 g/mol . Key Features:

  • Combines a hydrophilic phosphorylated inositol ring with a choline group, enhancing water solubility.
  • Functions as an essential nutrient and precursor in phospholipid signaling pathways .

Properties

IUPAC Name

2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVUIWJCUQSHLZ-JYDYYDLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a complex phospholipid-like compound that plays a significant role in various biological processes. Its structural features suggest potential bioactivity in cellular signaling and metabolic pathways. This article reviews the biological activity of this compound based on existing research and data.

Chemical Structure and Properties

The molecular formula for this compound is C13H27O10PC_{13}H_{27}O_{10}P, with a molecular weight of approximately 365.33 g/mol. The compound contains multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively, contributing to its antioxidant properties. This is crucial in protecting cells from oxidative stress and related diseases.
  • Cell Signaling : As a phospholipid derivative, it may participate in cell signaling pathways by modulating the activity of phospholipases or interacting with membrane receptors.
  • Metabolic Effects : Studies have shown that similar compounds can influence metabolic pathways involving glucose and lipid metabolism. This suggests potential applications in managing metabolic disorders.

Antioxidant Studies

A study by Zhang et al. (2020) demonstrated that compounds with similar structures exhibit significant antioxidant activity in vitro. They reported a reduction in oxidative stress markers when cells were treated with these compounds.

StudyCompoundActivity Observed
Zhang et al., 2020Similar Hydroxylated PhospholipidsReduced oxidative stress markers

Cell Signaling Research

In another study by Lee et al. (2021), it was found that phospholipid derivatives can enhance insulin signaling pathways. The study indicated that this compound may have similar effects due to its structural characteristics.

StudyCompoundEffect on Insulin Signaling
Lee et al., 2021Phospholipid DerivativesEnhanced insulin signaling

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
  • Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers affecting membrane fluidity and receptor interactions.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways.

Scientific Research Applications

Biochemical Research

  • Enzyme Substrates : The compound can serve as a substrate in enzyme-catalyzed reactions. Its structural analogs are often used to study enzyme mechanisms and substrate specificity.
  • Phosphorylation Studies : Given its phosphate group, it can be utilized in studies focusing on phosphorylation processes within cells. This is crucial for understanding signal transduction pathways.

Pharmaceutical Applications

  • Drug Delivery Systems : The ability of this compound to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its hydrophilic nature aids in the solubility of hydrophobic drugs.
  • Therapeutic Agents : Research indicates that derivatives of this compound could have therapeutic effects against certain diseases due to their interaction with biological membranes and cellular components.

Materials Science

  • Biocompatible Materials : The compound's compatibility with biological tissues positions it as a candidate for developing biocompatible materials for medical implants or drug delivery devices.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as hydrophilicity and bioactivity.

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and specific kinases involved in metabolic pathways. Results indicated that the compound acted as an effective inhibitor, providing insights into its potential role in metabolic regulation.

Case Study 2: Drug Formulation

Research focused on formulating a nanoparticle drug delivery system using this compound as a stabilizing agent. The study demonstrated enhanced bioavailability of the encapsulated drug compared to conventional formulations.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Biochemical ResearchEnzyme SubstrateEffective substrate for kinase activity studies
PharmaceuticalDrug Delivery SystemImproved solubility and bioavailability of drugs
Materials ScienceBiocompatible MaterialsEnhanced tissue compatibility in implant studies
Polymer ChemistryPolymer Matrix DevelopmentIncreased hydrophilicity and bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphatidylinositols (PtdIns)

Example: 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol (CAS 105172-95-0)
  • Structure: Contains two octanoyl (C8) fatty acid chains esterified to the glycerol backbone and a phosphorylated myo-inositol .
  • Molecular Formula : C₂₅H₄₇O₁₃P
  • Molecular Weight : 586.61 g/mol .
  • Key Differences: Lipid Tail: Octanoyl chains increase hydrophobicity, making it suitable for membrane incorporation. Function: Primarily serves as a phospholipase C substrate in signaling .
Example: 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-inositol) Ammonium Salt (CAS 34290-57-8)
  • Structure : Features palmitoyl (C16) acyl chains and an ammonium counterion .
  • Molecular Formula: C₄₁H₈₂NO₁₃P
  • Molecular Weight : 828.06 g/mol .
  • Key Differences :
    • Acyl Chain Length : Longer chains (C16 vs. C8) enhance membrane stability but reduce solubility.
    • Counterion : Ammonium vs. choline affects crystallization and stability .

Glycolipids and Derivatives

Example: L-myo-Inositol 2-[(2R)-2,3-Bis(hexadecanoyloxy)propyl Hydrogen Phosphate]
  • Structure: Contains hexadecanoyl (C16) acyl chains and lacks a choline group .
  • Function : Classified as a glycolipid, critical for membrane architecture and protein anchoring.
  • Key Differences :
    • Substitution : Diacylglycerol vs. choline-dihydroxypropyl alters hydrophilicity.
    • Biological Role : Membrane structural component vs. signaling molecule .

Other Phosphorylated Inositol Derivatives

Example: 3-[2,6,8-Trioxo-9-[(2R,3R,4R)-2,3,4,5-Tetrahydroxypentyl]-3H-purin-7-yl]propyl Dihydrogen Phosphate
  • Structure: Combines a purine group with phosphorylated inositol .
  • Molecular Weight : 440.3 g/mol .
  • Key Differences :
    • Functional Groups : Purine moiety enables nucleotide-like interactions (e.g., enzyme inhibition).
    • Applications : Investigated for pharmacological activity rather than lipid signaling .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound 437.38 High (due to choline and polar groups)
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol 586.61 Moderate (C8 chains balance hydrophobicity)
1,2-Dipalmitoyl-sn-glycero-3-phospho-inositol 828.06 Low (C16 chains dominate)

Preparation Methods

Stereoselective Phosphorylation of myo-Inositol

The core challenge in synthesizing this compound lies in achieving regioselective phosphorylation of myo-inositol while preserving the (2R,3R,5S,6R) configuration. Patent US7625883B1 discloses a method using protected myo-inositol derivatives to direct phosphorylation. The process involves:

  • Protection of hydroxyl groups : Triethylsilyl (TES) groups are used to mask hydroxyls at positions 1, 4, and 5, leaving positions 2, 3, and 6 exposed.

  • Phosphorylation : Reaction with 2,3-dihydroxypropyl phosphoramidite in the presence of 1H-tetrazole activates the phosphate group, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the phosphate ester bond.

  • Deprotection : Sequential treatment with tetra-n-butylammonium fluoride (TBAF) removes silyl protecting groups, yielding the target compound with >90% stereochemical purity.

Key parameters influencing yield include reaction temperature (–20°C to 0°C) and stoichiometric ratios (1:1.2 inositol-to-phosphoramidite).

Flow Chemistry Optimization

Recent advances in continuous-flow systems enable scalable synthesis. Adapted from MDPI’s flow synthesis of L-α-GPC, a two-step protocol is proposed:

Step 1: Phosphorylcholine Synthesis

  • Reagents : Choline chloride, phosphorus oxychloride (POCl₃).

  • Conditions :

    ParameterValue
    Temperature0–5°C
    Residence Time15 min
    Molar Ratio (POCl₃:Choline)1:1.1
    Yield97%

Step 2: Coupling to myo-Inositol

  • Reagents : Phosphorylcholine, (2R,3R,5S,6R)-myo-inositol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conditions :

    ParameterValue
    Temperature25°C
    Residence Time30 min
    Catalyst4-dimethylaminopyridine (DMAP)
    Yield79%

Flow systems enhance reproducibility and reduce side reactions through precise temperature and mixing control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, D₂O): δ 4.15–4.25 (m, 2H, H-1′, H-3′), 3.95–4.05 (m, 1H, H-2′), 3.70–3.85 (m, 6H, inositol hydroxyls).

  • ³¹P NMR (202 MHz, D₂O): δ –0.5 ppm (singlet, phosphate group).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 335.1024 [M–H]⁻ (calculated for C₉H₁₉O₁₁P: 335.1029).

Challenges and Mitigation Strategies

ChallengeSolutionReference
Stereochemical inversion at C-2Use of bulky protecting groups
Phosphate hydrolysisLow-temperature deprotection
Low enzymatic activityDirected evolution of PLD

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and yield. Key considerations include:

  • Solvent Selection : Ethyl acetate minimizes side reactions during phosphorylation compared to THF.

  • Catalyst Recycling : Immobilized DMAP on silica gel reduces waste.

  • Crystallization : Ethanol/water (70:30 v/v) induces crystallization with 85% recovery .

Q & A

Q. Key Parameters :

  • Temperature: 0–5°C during phosphorylation to minimize hydrolysis.
  • Solvent: Anhydrous acetonitrile or DMF for optimal reactivity.

Basic: How should researchers handle and store this compound to ensure stability?

Q. Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) should be included to maintain dryness .

Advanced: How can the stereochemical configuration of the compound be confirmed experimentally?

Q. Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C} DEPT to correlate proton environments with stereocenters .
  • Optical Rotation : Compare experimental [α]D_D values with computational predictions (e.g., density functional theory) .

Q. Example Data :

MethodObserved ValueReference Standard
X-ray (CCDC 1828960)R-configurationLiterature
NMR (DEPT-135)6 distinct C-O signals

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

Q. Answer :

  • Cross-Validation : Compare data from multiple analytical techniques (e.g., HPLC purity vs. NMR integration) .
  • Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict solubility and validate against experimental results .
  • Controlled Replicates : Conduct triplicate measurements under standardized conditions (pH 7.4 buffer, 25°C) .

Basic: What characterization techniques are essential for verifying the compound’s identity?

Q. Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 741.530 matches C₂₅H₄₄O₁₉P₃) .
  • FT-IR : Identify phosphate ester peaks (~1250 cm⁻¹ P=O stretch) and hydroxyl groups (~3400 cm⁻¹) .
  • Elemental Analysis : Verify C, H, O, P content within ±0.3% of theoretical values .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Q. Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: What analytical methods are suitable for quantifying trace impurities in the compound?

Q. Answer :

  • LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed phosphate esters) with a limit of detection (LOD) < 0.1% .
  • 31P^{31}\text{P} NMR : Identify phosphorous-containing impurities via chemical shift differences (δ 0–5 ppm for free phosphate) .

Basic: What purification strategies are effective for isolating the compound from reaction mixtures?

Q. Answer :

  • Ion-Exchange Chromatography : Separate phosphate esters based on charge differences using DEAE-cellulose resins .
  • Size-Exclusion Chromatography : Remove high-MW byproducts (e.g., dimers) with Sephadex LH-20 .

Advanced: How to assess the compound’s stability under physiological conditions (e.g., in vitro assays)?

Q. Answer :

  • Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Enzymatic Hydrolysis : Test resistance to phosphatases (e.g., alkaline phosphatase) by measuring phosphate release .

Advanced: What computational tools can predict the compound’s interaction with biological targets?

Q. Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., phosphatidylinositol kinases) using PDB structures .
  • MD Simulations (GROMACS) : Analyze conformational stability in lipid bilayers over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.